Cas no 2138237-74-6 (Ethyl 2-(1-fluoro-4-propylcyclohexyl)-2-hydroxyacetate)

Ethyl 2-(1-fluoro-4-propylcyclohexyl)-2-hydroxyacetate 化学的及び物理的性質
名前と識別子
-
- EN300-704342
- 2138237-74-6
- ethyl 2-(1-fluoro-4-propylcyclohexyl)-2-hydroxyacetate
- Ethyl 2-(1-fluoro-4-propylcyclohexyl)-2-hydroxyacetate
-
- インチ: 1S/C13H23FO3/c1-3-5-10-6-8-13(14,9-7-10)11(15)12(16)17-4-2/h10-11,15H,3-9H2,1-2H3
- InChIKey: UTNSIZJNDSILDQ-UHFFFAOYSA-N
- ほほえんだ: FC1(C(C(=O)OCC)O)CCC(CCC)CC1
計算された属性
- せいみつぶんしりょう: 246.16312275g/mol
- どういたいしつりょう: 246.16312275g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 46.5Ų
Ethyl 2-(1-fluoro-4-propylcyclohexyl)-2-hydroxyacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-704342-1.0g |
ethyl 2-(1-fluoro-4-propylcyclohexyl)-2-hydroxyacetate |
2138237-74-6 | 1g |
$0.0 | 2023-06-07 |
Ethyl 2-(1-fluoro-4-propylcyclohexyl)-2-hydroxyacetate 関連文献
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
Ethyl 2-(1-fluoro-4-propylcyclohexyl)-2-hydroxyacetateに関する追加情報
Research Brief on Ethyl 2-(1-fluoro-4-propylcyclohexyl)-2-hydroxyacetate (CAS: 2138237-74-6) in Chemical Biology and Pharmaceutical Applications
Ethyl 2-(1-fluoro-4-propylcyclohexyl)-2-hydroxyacetate (CAS: 2138237-74-6) is a fluorinated cyclohexyl derivative that has recently garnered attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound, characterized by a fluoro-substituted cyclohexyl ring and a hydroxyacetate moiety, exhibits promising physicochemical properties that make it a candidate for drug discovery and development. Recent studies have explored its synthesis, biological activity, and potential as a scaffold for novel bioactive molecules.
The synthesis of Ethyl 2-(1-fluoro-4-propylcyclohexyl)-2-hydroxyacetate involves multi-step organic transformations, including fluorination and esterification, to achieve high yield and purity. Researchers have optimized reaction conditions to minimize byproducts and improve scalability, which is critical for its application in medicinal chemistry. The compound's stereochemistry, particularly the configuration of the fluoro and hydroxy groups, has been shown to significantly influence its biological activity, highlighting the importance of enantioselective synthesis.
In pharmacological studies, Ethyl 2-(1-fluoro-4-propylcyclohexyl)-2-hydroxyacetate has demonstrated moderate inhibitory activity against certain enzymes involved in inflammatory pathways. Preliminary in vitro assays suggest its potential as an anti-inflammatory agent, with further investigations underway to elucidate its mechanism of action. Additionally, its metabolic stability and pharmacokinetic properties are being evaluated to assess its suitability as a lead compound for drug development.
Beyond its direct biological effects, this compound has also been explored as a building block for the synthesis of more complex molecules. Its fluorinated cyclohexyl core offers opportunities for structural diversification, enabling the creation of libraries of derivatives with varied biological activities. Computational modeling and structure-activity relationship (SAR) studies are being employed to guide the design of optimized analogs with enhanced potency and selectivity.
In conclusion, Ethyl 2-(1-fluoro-4-propylcyclohexyl)-2-hydroxyacetate (CAS: 2138237-74-6) represents a promising candidate in the realm of chemical biology and pharmaceutical research. Its unique structural attributes, combined with its potential therapeutic applications, warrant further investigation. Future studies should focus on elucidating its biological targets, optimizing its pharmacokinetic profile, and exploring its utility in drug discovery pipelines.
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